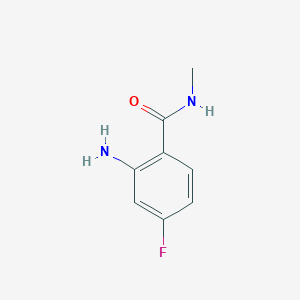

2-amino-4-fluoro-N-methylbenzamide

Description

2-Amino-4-fluoro-N-methylbenzamide (CAS: 898541-54-3) is a fluorinated benzamide derivative with the molecular formula C₈H₉FN₂O (molecular weight: 168.17 g/mol). It serves as a critical intermediate in synthesizing enzalutamide (MDV3100), a nonsteroidal anti-androgen used in prostate cancer treatment . The compound is synthesized via a Pd/C-catalyzed hydrogenation of 2-fluoro-4-nitrotoluene derivatives, achieving a high yield of 98% and purity >98% . Its structural features—a fluorine atom at the 4-position and an N-methylamide group—enhance metabolic stability and binding affinity in pharmaceutical applications .

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-amino-4-fluoro-N-methylbenzamide |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

QERIYCLVBBMTTL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The benzamide scaffold is versatile, with modifications influencing physicochemical properties and biological activity. Key analogues include:

Key Observations :

- Fluorine Substitution: The presence of fluorine in this compound improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues like 4-bromo-N-(2-nitrophenyl)benzamide .

Physicochemical Properties

- Crystallinity: The thienylidene derivative (C₁₇H₁₂F₂N₂OS) crystallizes in an orthorhombic system (space group P212121) with distinct unit cell parameters (a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) . Comparable data for this compound is lacking, but its planar benzamide core likely favors similar packing efficiency.

- Solubility : The N-methyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogues like 4-bromo-N-(2-nitrophenyl)benzamide, which exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.